2-Methoxy-5-(trifluoromethyl)aniline

Overview

Description

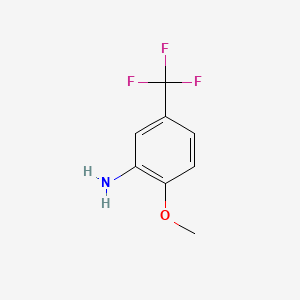

2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5) is a substituted aniline derivative with the molecular formula C₈H₈F₃NO. It features a methoxy group (-OCH₃) at the ortho position and a trifluoromethyl (-CF₃) group at the para position relative to the amine (-NH₂) group. This compound is widely utilized in pharmaceutical synthesis, particularly as a key intermediate in antiviral drugs like Letermovir, a cytomegalovirus (CMV) protease inhibitor . Its structural attributes—electron-withdrawing -CF₃ and electron-donating -OCH₃ groups—impart unique electronic effects, making it valuable in diazotization-coupling reactions for azo dye synthesis and coordination chemistry for Schiff base formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride, followed by reduction to convert the nitro group to an amine . The reaction conditions often include the use of reducing agents such as iron or tin in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically involve converting nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate or chromium trioxide.

Reducing agents: Iron, tin, or catalytic hydrogenation.

Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

2-Methoxy-5-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders and metabolic conditions. Research has shown that derivatives of this compound exhibit various biological activities, including antibacterial and anticancer properties .

Case Study: Synthesis of Schiff Bases

A notable study involved the preparation of Schiff bases using this compound. These compounds demonstrated significant antibacterial and anticancer activities, indicating the potential therapeutic applications of this compound in drug development .

Agricultural Chemicals

Enhancement of Agrochemical Efficacy

In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its incorporation into agrochemicals enhances their efficacy, leading to improved crop yields. The trifluoromethyl group contributes to the biological activity of these compounds, making them more effective against pests and weeds .

Material Science

Incorporation into Polymers and Coatings

This compound is also significant in material science, where it is used to produce polymers and coatings with enhanced thermal stability and chemical resistance. These properties make materials suitable for various industrial applications, including protective coatings and advanced composites .

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other compounds. Its application is crucial for quality control processes across multiple industries, ensuring the reliability and safety of products .

Research on Fluorinated Compounds

Advancements in Material Properties

The compound plays a significant role in research focused on fluorinated compounds. Studies have shown that materials incorporating fluorinated groups exhibit unique properties such as low surface energy and high durability. This research contributes to the development of innovative materials with specialized applications .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis targeting neurological disorders | Intermediate for biologically active compounds |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Enhanced efficacy leading to improved yields |

| Material Science | Polymers and coatings | Increased thermal stability and chemical resistance |

| Analytical Chemistry | Reagent for detection and quantification | Essential for quality control |

| Fluorinated Compounds | Research on unique material properties | Development of advanced materials |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate the activity of various enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

The biological activity, synthetic utility, and physicochemical properties of 2-methoxy-5-(trifluoromethyl)aniline differ significantly from its structural isomers and analogs. Below is a detailed comparison:

Substituent Position and Electronic Effects

- Ortho-Substituted Derivatives: this compound: The ortho methoxy group reduces basicity due to steric hindrance and electron-donating resonance effects, while the para -CF₃ group enhances electrophilicity. This combination results in moderate reactivity in nucleophilic substitution reactions . 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS: 728907-96-8): The additional phenoxy group increases steric bulk, reducing solubility in polar solvents (e.g., DMSO, methanol) compared to the parent compound .

Meta- and Para-Substituted Derivatives :

- 3-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-55-3) : The meta -OCH₃ and para -CF₃ arrangement diminishes electronic asymmetry, leading to lower biological activity in antimicrobial assays compared to the ortho isomer .

- 4-Methoxy-2-(trifluoromethyl)aniline (CAS: 53903-49-4) : The para methoxy group enhances resonance stabilization, increasing thermal stability but reducing electrophilic reactivity in coupling reactions .

Structural and Spectroscopic Differences

Biological Activity

2-Methoxy-5-(trifluoromethyl)aniline is an aromatic amine characterized by a methoxy group and a trifluoromethyl group on a benzene ring. Its unique electronic properties, primarily due to the electron-withdrawing trifluoromethyl group, make it an interesting compound for various biological studies and applications. The molecular formula of this compound is CHFN, with a molecular weight of approximately 191.15 g/mol.

The presence of the trifluoromethyl group enhances the lipophilicity of this compound, facilitating its interaction with biological membranes and proteins. This compound has been shown to influence various cellular processes, including signaling pathways and gene expression, which are critical for understanding its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Modulation : This compound can modulate the activity of various enzymes, potentially altering metabolic pathways.

- Cellular Signaling : It may influence cellular signaling mechanisms, which could have implications in drug development and toxicology studies.

- Toxicity : Reports suggest that exposure to this compound can induce symptoms such as headache, dizziness, nausea, and vomiting in biological systems, indicating its significant impact on cellular metabolism .

Study 1: Enzyme Interaction

A study conducted on the interactions of this compound with specific enzymes revealed its potential as an inhibitor. The compound was tested against a panel of enzymes involved in metabolic pathways. Results indicated that it significantly inhibited the activity of certain enzymes, suggesting its utility in therapeutic applications targeting metabolic disorders .

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxic effects, this compound was evaluated alongside other similar compounds for its ability to induce cell death in cancer cell lines. The results showed that this compound exhibited notable cytotoxic activity, particularly against solid tumors. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Study 3: Antioxidant Activity

Research assessing the antioxidant properties of various compounds included this compound. The findings suggested that this compound possesses moderate antioxidant activity, which may contribute to its overall biological effects by mitigating oxidative stress in cells .

Comparative Analysis with Similar Compounds

The following table summarizes the similarity indices of structurally related compounds to this compound:

| Compound Name | Similarity Index |

|---|---|

| 3-Amino-4-methoxybenzotrifluoride | 0.90 |

| 2-Amino-4-(trifluoromethyl)anisole | 0.91 |

| 4-(Trifluoromethyl)aniline | 0.88 |

| 3-Methoxy-5-(trifluoromethyl)aniline | 0.90 |

| 4-Methoxy-2-(trifluoromethyl)aniline | 0.87 |

This table highlights the structural similarities and potential overlaps in biological activity among these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methoxy-5-(trifluoromethyl)aniline, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound is typically synthesized via diazotization-coupling protocols. For example, diazotization of substituted anilines (e.g., this compound) followed by coupling with naphthol derivatives in saturated Na₂CO₃ solution at controlled temperatures (0–25°C). Stirring duration (≥2 hours) and salted-out purification via centrifugation are key steps for moderate-to-good yields . Alternatively, refluxing with ethanol (e.g., 20 mL ethanol, 1 hour) and slow evaporation yield single crystals suitable for X-ray analysis .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodology : Lab-scale purification employs column chromatography (silica gel, ethyl acetate/petroleum ether gradients) . Crystallization from ethanol is effective for structural studies . Purity is validated via HPLC (retention time analysis), LCMS (m/z 307 [M+H]+), and melting point determination (57–60°C) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., NH₂, C-F, OCH₃) via stretching vibrations .

- NMR (¹H/¹³C) : Assigns electronic environments (e.g., trifluoromethyl deshielding effects, methoxy singlet at ~δ 3.8 ppm) .

- UV-Vis : Monitors conjugation effects from substituents (e.g., λmax shifts due to electron-withdrawing CF₃) .

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; wash exposed skin immediately. Store in sealed containers away from oxidizers. Emergency measures include ethanol rinses for spills and eye wash stations .

Advanced Research Questions

Q. How do the methoxy and trifluoromethyl substituents influence electronic properties and reactivity?

- Methodology :

- Electron Effects : The methoxy group (-OCH₃) is electron-donating via resonance, activating the aromatic ring for electrophilic substitution. The trifluoromethyl (-CF₃) group is electron-withdrawing via inductive effects, reducing basicity (cf. pKa trends in substituted anilines ).

- DFT Calculations : Frontier molecular orbitals (HOMO/LUMO) and Mulliken charges quantify substituent effects on reactivity. For example, -CF₃ lowers HOMO energy, reducing nucleophilicity .

Q. What computational tools are recommended for modeling the compound’s electronic structure or reaction pathways?

- Methodology :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometry, calculate vibrational spectra, and predict reaction thermodynamics (e.g., hydrogenation energy barriers) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol) during crystallization .

Q. How can X-ray crystallography resolve structural ambiguities, and which software suites are optimal?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXTL/SHELXL refines bond lengths/angles and anisotropic displacement parameters. WinGX or ORTEP visualizes thermal ellipsoids and packing diagrams . For example, SCXRD confirmed the imine linkage in a Schiff base derivative .

Q. What strategies mitigate contradictions in reported synthesis or spectroscopic data?

- Methodology :

- Validation : Reproduce reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry ).

- Cross-Referencing : Compare NMR/IR data with computational predictions (DFT) .

- Peer Datasets : Use PubChem/CAS entries (e.g., CAS 349-65-5) to benchmark results .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

- Methodology :

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUSRLUGUVDNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344947 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-65-5 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.